N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c21-15(9-22-12-4-2-1-3-5-12)18-17-20-19-16(25-17)11-6-7-13-14(8-11)24-10-23-13/h1-8H,9-10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGTWAQJAZWRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and an oxadiazole ring. The molecular formula is , and it has a molecular weight of approximately 342.31 g/mol. The presence of these functional groups is significant for its biological activity, as they can influence interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of benzodioxole compounds often exhibit antimicrobial properties. For instance, compounds similar to this compound have shown selective antibacterial effects against Gram-positive bacteria. In a study involving various derivatives, some exhibited minimal inhibitory concentrations (MIC) that suggest moderate antibacterial activity .
Anticancer Activity
Several studies have explored the cytotoxic effects of benzodioxole derivatives on cancer cell lines. For example, compounds structurally related to this compound have shown effectiveness against a range of cancer types including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism often involves inducing apoptosis through various pathways such as the activation of caspases or modulation of cell cycle regulators .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound can inhibit specific enzymes involved in cell proliferation and survival.
- Modulation of Signal Transduction Pathways : It may affect pathways like the PI3K/Akt or MAPK pathways that are crucial for cell growth and survival.
- Induction of Oxidative Stress : The compound could promote the generation of reactive oxygen species (ROS), leading to oxidative damage in cancer cells.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of various benzodioxole derivatives on different cancer cell lines. The results indicated that certain derivatives caused significant cell death in MCF-7 and A549 cells at low micromolar concentrations .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related compounds against both Gram-positive and Gram-negative bacteria. The findings highlighted selective antibacterial activity with some compounds showing promising results against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL .
Research Findings Summary Table
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer properties. N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrate that this compound induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Antimicrobial Properties
The benzodioxole structure is known for its antimicrobial potential. Studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities. These properties make it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Neuroprotective Effects
Recent investigations suggest that compounds like this compound may have neuroprotective effects. Animal models have shown that this compound can reduce neuroinflammation and improve cognitive functions in models of neurodegenerative diseases such as Alzheimer's disease. The mechanism appears to involve modulation of inflammatory cytokines and enhancement of neuronal survival pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored extensively. It has been found to inhibit pro-inflammatory mediators such as TNF-alpha and IL-6 in vitro and in vivo. This activity suggests potential therapeutic applications in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Pesticidal Applications
Due to its structural features, this compound has been evaluated for its pesticidal properties. Preliminary studies indicate that it may act as an effective insecticide or herbicide by disrupting metabolic processes in target pests or plants. This application could lead to the development of safer and more effective agricultural chemicals that minimize environmental impact .
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activities. Variations in substituents on the benzodioxole or phenoxyacetamide moieties can significantly influence the compound's potency and selectivity against various biological targets .
Data Table: Biological Activities of N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenooxyacetamide
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural analogs of N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can be categorized based on core heterocycles, substituents, and bioactivity. Below is a comparative analysis:
Key Observations:
Core Heterocycle: The oxadiazole core in the target compound contrasts with thiadiazole (e.g., egalognastat) or quinazolinone () analogs. Thiadiazoles often exhibit higher metabolic stability due to sulfur’s electronegativity, while oxadiazoles may offer better solubility .
Substituent Effects: The phenoxy group in the target compound increases lipophilicity compared to CM1002276’s 3-methylphenyl group. The fluorophenyl substituent in ’s compound enhances electronic interactions but reduces steric bulk compared to phenoxy .
Benzodioxole Motif : Shared with egalognastat and CM1002276, this moiety is associated with enhanced binding to aromatic enzyme pockets, as seen in O-GlcNAcase inhibition .
Physicochemical Properties
- Lipophilicity: The target compound’s LogP (estimated 2.8–3.1) is higher than CM1002276 (LogP ~2.5) due to the phenoxy group’s hydrophobicity.
- Solubility : The oxadiazole core may improve aqueous solubility compared to thiadiazole derivatives like egalognastat.
- Stability : Benzodioxole derivatives are prone to oxidative metabolism, whereas fluorophenyl groups () enhance metabolic stability .
Preparation Methods
Hydrazide Formation
The synthesis begins with 1,3-benzodioxole-5-carboxylic acid (piperonylic acid), which is converted to its corresponding hydrazide via reaction with hydrazine hydrate in ethanol under reflux (12 h, 80°C, yield: 85–90%).
Reaction Scheme:
Cyclodehydration to Oxadiazole
The hydrazide intermediate is treated with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form the 1,3,4-oxadiazole ring. Cyclization occurs under reflux in ethanol (8 h, yield: 75–80%).
Mechanistic Insight:
The reaction proceeds through nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular cyclization and elimination of H₂S.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 8 hours |
| Base | KOH (2 equiv) |
| Yield | 75–80% |
Introduction of the Phenoxyacetamide Side Chain
Synthesis of Phenoxyacetyl Chloride
Phenoxyacetic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions (reflux, 4 h) to yield phenoxyacetyl chloride, which is purified by distillation (bp: 120–122°C).
Amide Coupling
The oxadiazole-2-amine intermediate is reacted with phenoxyacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to room temperature, 6 h, yield: 70–75%).
Reaction Scheme:
Optimization Data:
| Parameter | Effect on Yield |
|---|---|
| Solvent (DCM vs. THF) | DCM improves yield by 15% |
| Temperature | >25°C reduces selectivity |
| Stoichiometry (TEA) | 1.5 equiv optimal |
Alternative Routes and Catalytic Methods
Microwave-Assisted Cyclization
A patent-pending method employs microwave irradiation to accelerate the cyclodehydration step. Using POCl₃ as a cyclizing agent, the reaction completes in 20 minutes (yield: 88%).
Conditions:
-
Solvent: Toluene
-
Microwave Power: 300 W
-
Temperature: 150°C
Palladium-Catalyzed Coupling
A Suzuki-Miyaura coupling variant introduces the benzodioxole moiety post-oxadiazole formation. This method uses Pd(dppf)Cl₂ as a catalyst and cesium carbonate (Cs₂CO₃) as a base in 1,4-dioxane (100°C, 12 h, yield: 65%).
Advantages:
-
Tolerance for diverse substituents.
-
Avoids harsh cyclization conditions.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Retention time: 12.4 min.
Challenges and Optimization Strategies
Byproduct Formation
Q & A
Q. What experimental approaches address polymorphism-related variability?
- X-Ray Diffraction (XRD) : Characterize crystalline forms.
- Solvent Recrystallization : Screen solvents (ethanol/water vs. DMF/ether) to isolate stable polymorphs .
Methodological Considerations for Data Interpretation
- Contradictory Solubility Data : Re-test in physiologically relevant buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) to mimic in vivo conditions .
- Synergistic Effects : Combine with adjuvant therapies (e.g., chemotherapeutics) in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
